4-Chloro-6-ethyl-5-fluoropyrimidine is primarily referenced in scientific research as a building block for the synthesis of more complex molecules with various bioactivities []. There is no direct research on the properties or applications of 4-Chloro-6-ethyl-5-fluoropyrimidine itself.
4-Chloro-6-fluoropyrimidine is a heterocyclic aromatic compound with the molecular formula C4H3ClF N2. It features a pyrimidine ring substituted with chlorine and fluorine atoms at the 4 and 6 positions, respectively. This configuration contributes to its reactivity and biological properties. The compound has a molecular weight of approximately 132.53 g/mol and is often represented by the InChI key: KNEBYEIWIJCDKN-UHFFFAOYSA-N .
The chemical reactivity of 4-chloro-6-fluoropyrimidine allows it to participate in various organic reactions:
4-Chloro-6-fluoropyrimidine exhibits notable biological activities:
Several methods exist for synthesizing 4-chloro-6-fluoropyrimidine:
The applications of 4-chloro-6-fluoropyrimidine are diverse:
Studies on the interactions of 4-chloro-6-fluoropyrimidine with biological systems indicate:
Several compounds share structural similarities with 4-chloro-6-fluoropyrimidine. Here is a comparison highlighting their unique features:
Compound Name | Similarity Index | Key Features |
---|---|---|
2-Amino-4-chloro-5-fluoropyrimidine | 0.68 | Contains an amino group at position 2 |
2,4-Dichloro-5-fluoro-pyrimidine | 0.67 | Two chlorine atoms provide different reactivity |
4-Chloro-5-fluoro-2-methylpyrimidine | 0.75 | Methyl substitution alters physical properties |
2,4-Dichloro-5-fluoro-6-methylpyrimidine | 0.77 | Additional methyl group enhances lipophilicity |
2-Amino-4-chloro-5-fluoropyrimidine | 0.68 | Amino group influences biological activity |
These compounds exhibit varying degrees of biological activity and chemical reactivity due to their distinct substitutions on the pyrimidine ring.